molecular formula C10H12BrNO B3048636 (R)-N-(1-(4-Bromophenyl)ethyl)acetamide CAS No. 177750-53-7

(R)-N-(1-(4-Bromophenyl)ethyl)acetamide

Cat. No.: B3048636
CAS No.: 177750-53-7
M. Wt: 242.11 g/mol
InChI Key: DRRCKKJEBGEBGR-SSDOTTSWSA-N
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Description

Overview of Chiral Compounds in Synthetic Organic Chemistry

In the realm of organic chemistry, chirality is a key concept. A molecule is considered chiral if it is non-superimposable on its mirror image. springernature.com These non-superimposable mirror images are known as enantiomers. springernature.com Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit different behaviors in the presence of other chiral entities, including biological systems like enzymes and receptors. chiralpedia.comresearchgate.net

The synthesis of a specific enantiomer, known as asymmetric or enantioselective synthesis, is a major focus of modern organic chemistry. springernature.comchiralpedia.com This field has seen rapid advancements through the development of chiral catalysts, auxiliaries, and biocatalysts that can selectively produce one enantiomer over the other. numberanalytics.comnumberanalytics.com The ability to control the stereochemistry of molecules is crucial for creating compounds with desired functions and properties. chiralpedia.com

Key Terminology in Stereochemistry
TermDefinition
ChiralityA geometric property of a molecule that is non-superimposable on its mirror image.
EnantiomersA pair of stereoisomers that are mirror images of each other but cannot be superimposed. springernature.com
DiastereomersStereoisomers that are not mirror images of each other. springernature.com
Racemic MixtureA 1:1 mixture of two enantiomers. springernature.com
Asymmetric SynthesisA chemical reaction that preferentially forms one enantiomer or diastereomer over another. chiralpedia.com

Importance of Enantiomeric Purity in Stereoselective Transformations

The enantiomeric purity of a chemical compound is a critical factor, particularly in the pharmaceutical and agrochemical industries. iupac.org Since biological systems are inherently chiral—composed of enantiomerically pure building blocks like L-amino acids and D-sugars—they often interact differently with each enantiomer of a chiral drug. researchgate.netchiralpedia.com One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. numberanalytics.comchiralpedia.com

The infamous case of thalidomide (B1683933) serves as a stark reminder of this principle. Initially marketed as a racemic mixture to treat morning sickness, it was later discovered that while the (R)-enantiomer had the intended sedative effects, the (S)-enantiomer was a potent teratogen, leading to severe birth defects. chiralpedia.com This tragedy underscored the absolute necessity of producing enantiomerically pure compounds for therapeutic use. Consequently, regulatory bodies now often require that chiral drugs be developed and marketed as single enantiomers unless it can be proven that the racemic mixture is safe and effective. Achieving high enantiomeric purity through stereoselective transformations is therefore a paramount goal in modern drug discovery and development. chiralpedia.com

Contextualizing (R)-N-(1-(4-Bromophenyl)ethyl)acetamide within Chiral Molecular Frameworks

This compound is a specific chiral amide. Its structure features a stereocenter at the carbon atom attached to the nitrogen of the amide group and the 4-bromophenyl ring. The "(R)" designation specifies the absolute configuration of this stereocenter. As a member of the chiral amide family, this compound serves as a valuable building block or intermediate in asymmetric synthesis. chemistryviews.org

The synthesis of enantiomerically pure amides and their precursor amines is a significant area of research. nih.govrsc.org Methods such as dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, are employed to produce chiral amides in high yield and high enantiomeric excess. acs.orgdiva-portal.orgacs.org this compound is a representative product that can be obtained through the enantioselective acylation of racemic 1-(4-bromophenyl)ethylamine, where an enzyme or chiral catalyst selectively acylates the (R)-amine.

The physical and chemical properties of this compound are dictated by its molecular structure, which includes an acetamide (B32628) group, a chiral ethyl fragment, and a brominated aromatic ring. These features make it a useful intermediate for the synthesis of more complex, biologically active molecules.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC10H12BrNO cymitquimica.com
Molecular Weight242.12 g/mol cymitquimica.comsigmaaldrich.com
IUPAC NameN-[(1R)-1-(4-bromophenyl)ethyl]acetamide
CAS Number102095-71-0
InChI KeyDRRCKKJEBGEBGR-SCSAIBSYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCKKJEBGEBGR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355185
Record name (R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177750-53-7
Record name (R)N-[1-(4-Bromo-phenyl)-ethyl]-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific experimental ¹H NMR data for (R)-N-(1-(4-Bromophenyl)ethyl)acetamide, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons on the aromatic ring, the ethyl group, and the amide moiety, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR spectral data, which would identify the chemical shifts for each unique carbon atom in the this compound molecule—including the carbons of the bromophenyl ring, the ethyl side chain, and the acetamide (B32628) group—could not be found in the public domain.

Two-Dimensional NMR Techniques (e.g., DEPT-135, ¹H-¹H, ¹H-¹³C, ¹H-¹⁵N)

Information regarding the application of two-dimensional NMR techniques to confirm the structure and assignments of this compound is not available. Such techniques would be instrumental in definitively assigning proton and carbon signals and establishing through-bond and through-space correlations.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, has not been published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Data from electrospray ionization mass spectrometry, a soft ionization technique that would typically show the protonated molecule [M+H]⁺, is not available for this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For chiral molecules like this compound, specialized chiral GC columns are required to resolve the enantiomers. gcms.czchromatographyonline.com The separation on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. uni-muenchen.de High efficiency, sensitivity, and the ability to couple with mass spectrometry for unambiguous identification make chiral GC a cornerstone of enantioselective analysis. chromatographyonline.comuni-muenchen.de

While specific retention data for this compound is not publicly available, the analysis would proceed by dissolving the sample in a suitable solvent and injecting it into a GC system equipped with a chiral capillary column. The resulting chromatogram would ideally show a single peak at a specific retention time, confirming its enantiomeric purity. The subsequent mass spectrum would provide structural confirmation. The mass spectrometer fragments the molecule in a reproducible manner, and the resulting fragmentation pattern is a fingerprint of the molecular structure.

The expected electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and characteristic fragment ions. Key fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and McLafferty rearrangement. The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (79Br and 81Br in an approximate 1:1 ratio).

Table 1: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Significance
241/243[C₁₀H₁₂BrNO]⁺Molecular ion peak, showing the isotopic pattern of one bromine atom.
198/200[C₈H₉Br]⁺Loss of the acetamide group (CH₃CONH).
183/185[C₇H₆Br]⁺Loss of the ethyl group from the bromostyrene fragment.
171/173[C₆H₄BrNH₂]⁺Fragment corresponding to 4-bromoaniline (B143363).
43[CH₃CO]⁺Acetyl cation, characteristic of the acetamide group.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to be virtually identical to that of its (S)-enantiomer, as enantiomers have the same vibrational modes. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

The key functional groups in this compound are the secondary amide, the para-substituted aromatic ring, and the carbon-bromine bond. The FT-IR spectrum provides clear evidence for each of these. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The amide C=O stretching (Amide I band) is a very strong and prominent absorption in the region of 1650-1680 cm⁻¹. The N-H bending (Amide II band) is another characteristic absorption, usually found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The para-substitution pattern of the aromatic ring is often indicated by a sharp C-H out-of-plane bending vibration between 800 and 850 cm⁻¹. Finally, the C-Br stretching vibration is expected to be found in the lower frequency (fingerprint) region of the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amide~3300Medium-Strong
Aromatic C-H StretchAryl3050-3100Medium
Aliphatic C-H StretchEthyl, Methyl2850-2980Medium
C=O Stretch (Amide I)Secondary Amide~1660Strong
N-H Bend (Amide II)Secondary Amide~1550Strong
C=C StretchAromatic Ring~1490, ~1590Medium
C-N StretchAmide~1240Medium
p-Substituted C-H BendAromatic Ring~825Strong
C-Br StretchAryl Halide500-600Medium-Strong

Optical Rotation Measurements

Optical rotation is a key physical property of chiral molecules that distinguishes one enantiomer from another. A pure enantiomer, such as this compound, will rotate the plane of plane-polarized light. Its mirror image, the (S)-enantiomer, will rotate the light by an equal magnitude but in the opposite direction. A racemic mixture (50:50 mixture of both enantiomers) will exhibit no optical rotation.

The specific rotation, [α]D, is a standardized measure of this rotation, measured at a specific temperature (usually 20 or 25 °C) and wavelength (the D-line of a sodium lamp, 589 nm). It is calculated from the observed rotation, α, using the formula:

[α]D = α / (l × c)

where 'l' is the path length of the polarimeter cell in decimeters (dm) and 'c' is the concentration of the sample in grams per milliliter (g/mL).

Measuring the specific rotation is a rapid and effective method for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. The enantiomeric excess can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer:

% ee = ([α]sample / [α]pure enantiomer) × 100

While the specific rotation value for this compound is not reported in the reviewed literature, the technique remains the primary method for confirming its enantiomeric identity and purity. A non-zero measured value would confirm the sample is not racemic, and the sign (+ or -) would be characteristic of the (R)-enantiomer under the specific conditions.

Table 3: Hypothetical Example of Enantiomeric Purity Assessment using Specific Rotation

Sample Composition Hypothetical Specific Rotation [α]D Enantiomeric Excess (% ee)
Pure (R)-enantiomer+120°100% R
Pure (S)-enantiomer-120°100% S
Racemic Mixture (50% R, 50% S)0%
75% R, 25% S+60°50% R
25% R, 75% S-60°50% S

X-ray Crystallography and Polymorphism Studies

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.

For chiral molecules, determining the absolute configuration (i.e., distinguishing between the R and S enantiomers) is possible due to a phenomenon called anomalous dispersion. researchgate.net When the X-ray energy is close to the absorption edge of an atom (particularly a "heavy" atom with many electrons), the scattering of X-rays is slightly out of phase. The presence of the bromine atom in this compound makes it an ideal candidate for this method, as bromine is a strong anomalous scatterer. researchgate.net

This anomalous scattering effect breaks the symmetry of the diffraction pattern, causing the intensities of reflections with indices (h,k,l) to differ from those of their inverse reflections (-h,-k,-l). These differences, known as Bijvoet pairs, can be measured accurately. researchgate.net By comparing the observed diffraction data with theoretical models calculated for both the (R) and (S) configurations, the correct absolute configuration can be assigned unambiguously. The refinement of the Flack parameter, which should converge to a value near zero for the correct absolute structure, provides a statistical measure of confidence in the assignment. researchgate.net

Table 4: Representative Crystallographic Data Parameters

Note: This table is a representation of the data that would be obtained from an X-ray crystallographic study. The values are based on published data for the related achiral compound N-(4-Bromophenyl)acetamide and are for illustrative purposes only. nih.govresearchgate.net

Parameter Description Example Value
Chemical FormulaC₁₀H₁₂BrNOC₁₀H₁₂BrNO
Formula Weight242.12242.12
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁ (Chiral)P2₁2₁2₁
a, b, c (Å)Unit cell dimensionsa = 6.8, b = 9.4, c = 15.5
α, β, γ (°)Unit cell anglesα = 90, β = 90, γ = 90
Volume (ų)Volume of the unit cell990
ZMolecules per unit cell4
Flack ParameterParameter for absolute structure~0.0(1)

Crystal Packing and Intermolecular Interactions

N-H···O Hydrogen Bonding: The most significant intermolecular force is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. In the monoclinic polymorph of N-(4-Bromophenyl)acetamide, these N-H···O hydrogen bonds link the molecules into infinite chains that propagate along the nist.gov crystallographic direction. nih.gov This recurring motif is a common feature in the crystal structures of primary and secondary amides.

The specific geometry of this hydrogen bond has been determined through single-crystal X-ray diffraction. nih.gov The table below summarizes the key distances and angles, defining the strength and directionality of this interaction.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O10.892.002.885 (2)174
Data for the monoclinic polymorph of N-(4-Bromophenyl)acetamide. 'D' denotes the donor atom (N), and 'A' denotes the acceptor atom (O). nih.gov

The table below details the geometry of the observed C-H···π interaction in the monoclinic polymorph.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C1—H1B···Cg10.982.843.761 (3)157
Cg1 represents the centroid of the bromophenyl ring. nih.gov

Identification and Characterization of Polymorphs

N-(4-Bromophenyl)acetamide is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. nih.govresearchgate.net Two polymorphs have been identified: a room-temperature orthorhombic form and a low-temperature monoclinic form. nih.govresearchgate.net The existence of different polymorphs is significant as it can influence key physical properties of the compound. These different solid-state forms are typically characterized using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Powder X-ray Diffraction (PXRD): PXRD is a primary technique for distinguishing between different crystalline forms. Each polymorph produces a unique diffraction pattern, characterized by the position (in degrees 2θ) and intensity of the peaks.

While specific PXRD patterns for the polymorphs of this compound are not available, analysis of the related N-(4-Bromophenyl)acetamide shows distinct patterns for its known forms. The monoclinic polymorph, determined at 173 K, has the space group P2₁/c. nih.govresearchgate.net An earlier study at room temperature identified an orthorhombic polymorph with the space group Pna2₁. nih.govresearchgate.net The different symmetries and unit cell dimensions of these two forms would result in markedly different PXRD patterns, allowing for their unambiguous identification.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as melting points and phase transitions between polymorphs. A DSC thermogram plots heat flow against temperature. For a polymorphic system, the thermogram might show multiple thermal events. For instance, an endothermic peak would indicate a melting transition. If one polymorph is metastable, an exothermic event might be observed as it transforms into a more stable form upon heating, followed by the melting of the stable form at a higher temperature.

For N-(4-Bromophenyl)acetamide, crystals of the monoclinic polymorph were reported to have a melting point of 430 K (157 °C). researchgate.net A comprehensive DSC study would be necessary to fully map the thermodynamic relationship between its orthorhombic and monoclinic forms.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein. This method is instrumental in drug discovery and design, offering a virtual screening process to identify potential drug candidates.

Ligand-Protein Interaction Profiling for Derivatives (e.g., COX-2 inhibition research)

Derivatives of N-aryl acetamides have been a subject of interest in the search for novel anti-inflammatory agents, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2; COX-1 is involved in routine physiological functions, while COX-2 is induced during inflammation. nih.gov Consequently, the development of selective COX-2 inhibitors is a key strategy to minimize the side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Molecular docking studies have been performed on various acetamide (B32628) derivatives to predict their binding modes and affinities for the COX-2 active site. For instance, in a study of paracetamol (acetaminophen), docking simulations showed a stronger binding affinity for COX-2 compared to COX-1 and COX-3, with a binding energy value of -165.9. rmj.org.pk Similarly, a vanillin derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was predicted to have favorable anti-inflammatory activity based on its docking score of -8.18 kcal/mol at the COX-2 receptor (PDB ID: 6COX). fip.org

These computational models help to profile how structural modifications to the (R)-N-(1-(4-Bromophenyl)ethyl)acetamide scaffold could enhance selectivity and potency for targets like COX-2. The insights gained from these interaction profiles guide the synthesis of new derivatives with improved pharmacological properties.

Insights into Binding Affinities and Structural Basis of Interactions

The stability of the ligand-protein complex is quantified by its binding affinity, often expressed as a docking score or binding energy. A more negative value typically indicates a more stable complex and higher binding affinity. The structural basis for these interactions is elucidated by identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Docking studies on various ligands targeting COX-2 reveal key interaction patterns. For example, the binding of paracetamol to COX-2 is proposed to involve interactions with amino acids such as Serine 107, Glutamine 356, Isoleucine 110, Phenylalanine 357, and Aspartic Acid 111, which create a binding groove for the molecule. rmj.org.pk In another study, the NSAID Aceclofenac showed a binding affinity of -7.6 kcal/mol with COX-2, forming hydrogen and hydrophobic interactions with residues like GLY135, ASP157, and CYS47. researchgate.net A different compound, Naringenin, demonstrated an even higher binding affinity of -9.1 kcal/mol with COX-2. researchgate.net

These findings provide a structural blueprint for understanding how derivatives of this compound might bind to COX-2. The presence of the bromophenyl ring and the acetamide group allows for a range of potential interactions that can be optimized to achieve high binding affinity.

Table 1: Binding Affinities of Various Compounds with COX-2 Receptor
CompoundBinding Affinity (kcal/mol)Interacting Residues (Examples)Reference
4-formyl-2-methoxyphenyl-4-chlorobenzoate-8.18Not specified fip.org
Aceclofenac-7.6GLY135, ASP157, CYS36, CYS47 researchgate.net
Naringenin-9.1TYR130, GLU465, CYS36, CYS47 researchgate.net
Paracetamol (Acetaminophen)-165.9 (E-value)Ser107, Gln356, Ile110, Phe357, Asp111 rmj.org.pk

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with delocalized π-electron systems, are promising candidates for NLO materials due to their large molecular plasticity and high nonlinear polarization rates. nih.gov

Hyperpolarizability (β) Calculations

The first hyperpolarizability (β) is a key quantum chemical parameter that quantifies the second-order NLO response of a molecule. Large values of β are desirable for NLO applications. Computational methods, such as Density Functional Theory (DFT), are used to calculate these properties. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

For derivatives containing a bromophenyl group, significant NLO properties have been predicted. For example, theoretical calculations on N'-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide estimated a large first-order molecular hyperpolarizability, suggesting a charge transfer environment that facilitates nonlinearity. researchgate.net The presence of the electron-withdrawing bromo-substituent on the phenyl ring in conjunction with the acetamide group in the target compound could create a donor-acceptor system, potentially leading to a significant NLO response. Studies on other organic derivatives have shown that the nonlinear absorption coefficient (β) can be influenced by intramolecular charge transfer within large π-conjugated systems. nih.govacs.org

Solvent Effects on Molecular Properties (e.g., PCM model)

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational models like the Polarizable Continuum Model (PCM) are employed to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Studies on related acetamide structures demonstrate the utility of this approach. For instance, the IEFPCM (Integral Equation Formalism PCM) model has been used to investigate the structural parameters, electronic behavior, and wave function properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide in different polar solvents like water and DMSO. researchgate.net Such analyses reveal how the solvent phase can alter optimized geometries and the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and electronic properties. researchgate.net By applying PCM calculations to this compound, one can predict how its stability, reactivity, and spectroscopic properties would change in various solvent environments, providing crucial information for its application in different media.

Reaction Chemistry and Derivatization Studies of R N 1 4 Bromophenyl Ethyl Acetamide

Reactivity of the Acetamide (B32628) Moiety

The acetamide group, -NHC(O)CH₃, is a cornerstone of the molecule's structure. While generally stable, the amide bond can participate in several important reactions, including further acylation, cleavage via hydrolysis, and complete removal of the acetyl group through deacetylation.

The N-acylation of amines is a fundamental method for forming amide bonds. researchgate.net However, the subsequent acylation of an existing amide, such as the acetamide in the title compound, to form an imide is more challenging due to the decreased nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group.

Despite this, methods for the N-acylation of amides have been developed, often requiring activated forms of carboxylic acids like acyl chlorides or anhydrides, sometimes under basic or acidic conditions. semanticscholar.org More advanced strategies employ internal nucleophilic catalysis. For instance, incorporating a pyridine (B92270) ring into the amide substrate can facilitate the formation of a reactive acylammonium salt intermediate, which then undergoes an intramolecular reaction to yield the imide. semanticscholar.org While direct acylation studies on (R)-N-(1-(4-Bromophenyl)ethyl)acetamide are not extensively documented, these general principles would apply.

Table 1: General Conditions for N-Acylation of Amides

Acylating Agent Catalyst/Conditions Product Type Research Focus
Acyl Chlorides Strong Base (e.g., NaH) Imide Traditional Method
Anhydrides Acid/Base Catalysis Imide Common Synthetic Route
Acyl Chlorides Internal Pyridine Catalyst, DIPEA Imide Mild, Intramolecular Reaction

The amide bond in the acetamide moiety can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the amide linkage to yield a carboxylic acid (acetic acid) and an amine.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to the cleavage of the C-N bond.

Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the amide bond to release the amine.

For structurally similar compounds like N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide, studies have shown that the carbon-bromine (C-Br) bond on the phenyl ring remains stable under these hydrolytic conditions. The rate of hydrolysis is dependent on factors such as pH and temperature. lookchem.com

N-deacetylation is the specific removal of the acetyl group to regenerate the primary amine, (R)-1-(4-bromophenyl)ethanamine. This reaction is essentially the hydrolysis of the acetamide. Methodological studies on related aromatic acetamides have explored various conditions to optimize this transformation. etsu.edu

Both acid and base-catalyzed methods are effective. For example, refluxing the acetamide with an acid (like HCl) or a base (like NaOH) in a suitable solvent (such as water or methanol) can achieve deacetylation. etsu.edu Research indicates that these methods can be clean and result in high yields of the desired amine without cleaving the C-N bond of the original amine backbone or causing epimerization of chiral centers. etsu.edu

Table 2: Comparison of N-Deacetylation Methods

Method Reagents Typical Conditions Outcome
Acid-Catalyzed HCl in Methanol Reflux / Sonication Effective deacetylation
Base-Catalyzed NaOH in Water/Ethanol (B145695) Reflux Deacetylation, potential for side reactions on sensitive substrates

Transformations Involving the Bromophenyl Group

The bromophenyl portion of the molecule is a versatile handle for synthetic modifications, primarily through reactions that substitute the bromine atom or utilize it as a leaving group in coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.comlibretexts.org In this compound, the acetamide substituent, while not as strongly activating as a nitro group, does exert an electron-withdrawing effect, making the ring susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds in two steps:

Addition : A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

The electron-withdrawing substituent is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org For the para-substituted title compound, this stabilization is effective, activating the ring towards nucleophilic attack.

Table 3: Factors Influencing SNAr Reactions

Factor Description Impact on Reactivity
Nucleophile Strength of the incoming nucleophile. Stronger nucleophiles generally increase the reaction rate.
Leaving Group Halogen identity (F > Cl > Br > I). Fluorine is the best leaving group for SNAr as the rate-determining step is the initial attack, not C-X bond cleavage. masterorganicchemistry.com
Ring Substituents Presence of electron-withdrawing groups (EWGs). EWGs at ortho/para positions are essential for stabilizing the intermediate and activating the ring. libretexts.org

The bromine atom on the phenyl ring serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgnih.gov Aryl bromides are common substrates for well-known reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Hiyama (using organosilanes) couplings. arkat-usa.orgorganic-chemistry.org

Direct Heteroarylation is a specific type of cross-coupling that forms a bond between an aryl halide and a C-H bond of a heterocycle, avoiding the need to pre-functionalize the heterocycle. researchgate.net This atom-economical method is increasingly used for the synthesis of complex molecules and conjugated polymers. rsc.orgresearcher.lifedntb.gov.ua this compound can act as the aryl bromide component in these reactions.

The general catalytic cycle for these reactions involves:

Oxidative Addition : The aryl bromide adds to a Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation (e.g., Suzuki) or Carbopalladation/Beta-Hydride Elimination (e.g., Heck).

Reductive Elimination : The coupled product is released, regenerating the Pd(0) catalyst.

A wide range of functional groups are tolerated in these reactions, allowing for the synthesis of diverse derivatives from the parent compound. researchgate.netmdpi.com

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd(PPh₃)₄, Base (e.g., K₃PO₄) C(sp²)-C(sp²)
Heck-Mizoroki Alkene Pd(OAc)₂, Ligand, Base C(sp²)-C(sp²)
Hiyama Organosilane Pd(0) Nanoparticles, TBAF C(sp²)-C(sp²) / C(sp²)-C(sp³)
Direct Heteroarylation Heterocycle (C-H bond) Pd(OAc)₂, Ligand, Base (e.g., KOAc) C(sp²)-C(sp²)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Direct Heteroarylation)

Suzuki–Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org For a substrate like this compound, the aryl bromide moiety is the electrophilic partner in this reaction. Investigations into the Suzuki-Miyaura coupling of this and structurally related N-aryl acetamides focus on optimizing reaction conditions to achieve high yields and chemoselectivity.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Key parameters investigated in these coupling reactions include the choice of palladium catalyst, ligands, base, and solvent system. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govyonedalabs.com The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle; phosphine-based ligands are widely used. nih.gov The base, typically a carbonate or phosphate (B84403) salt, is essential for activating the boronic acid for the transmetalation step. nih.gov

A significant challenge in Suzuki-Miyaura coupling is the potential for side reactions, such as the homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). researchgate.net The reaction conditions must be finely tuned to minimize these undesired pathways. For instance, the slow-release of the boronic acid into the reaction mixture can mitigate degradation and improve yields. researchgate.net While specific studies on this compound are not extensively detailed in the public domain, research on similar N-(4-bromophenyl) amides provides a strong basis for investigation. nih.gov

ParameterCommon Reagents/ConditionsRole in Reaction
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation. yonedalabs.com
Boronic Acid/EsterAr-B(OH)₂, HetAr-B(OH)₂, R-B(pin)Provides the nucleophilic carbon fragment. libretexts.org
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. nih.gov
SolventDioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction rate.
Coupling with Furan (B31954) and Pyrrole (B145914) Derivatives

The introduction of heterocyclic moieties like furan and pyrrole onto the phenyl ring of this compound can significantly alter its properties. This can be achieved through various palladium-catalyzed cross-coupling reactions.

For furan derivatives, the Suzuki-Miyaura coupling can be employed using furan-boronic acids. A study on the coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids demonstrated the feasibility of this transformation on a similar scaffold. nih.gov The reaction of this compound with a furan-boronic acid under optimized Suzuki conditions (e.g., Pd(PPh₃)₄ as catalyst and K₃PO₄ as a base) would be a direct approach to synthesize the corresponding furan-coupled product. nih.gov

Alternatively, the Heck reaction provides a pathway to couple the aryl bromide with furan, although this reaction is more commonly used with activated alkenes. organic-chemistry.org

For pyrrole derivatives, direct C-H functionalization has emerged as a powerful tool. researchgate.net This method avoids the pre-functionalization of the pyrrole ring (e.g., preparation of a pyrrole-boronic acid). A palladium catalyst can mediate the coupling of the aryl bromide with a C-H bond of the pyrrole ring, typically in the presence of a suitable ligand and base. researchgate.net This approach offers a more atom-economical route to the desired N-(1-(4-(pyrrol-yl)phenyl)ethyl)acetamide derivatives. The regioselectivity of the C-H activation on the pyrrole ring is a key aspect to control in such reactions.

HeterocycleCoupling StrategyKey Reagents
FuranSuzuki-Miyaura CouplingFuran-2-boronic acid, Pd(PPh₃)₄, K₃PO₄. nih.gov
PyrrolePalladium-Catalyzed C-H FunctionalizationPyrrole, Pd(OAc)₂, phosphine (B1218219) ligand, base. researchgate.net

Synthesis and Characterization of Structural Derivatives and Analogs

The synthesis of derivatives and analogs of this compound involves modifications to the acetamide group or more complex derivatizations using the bromophenyl moiety as a synthetic anchor. These studies are crucial for exploring structure-activity relationships.

N-[1-(4-Bromophenyl)ethyl]propionamide Synthesis

The synthesis of N-[1-(4-Bromophenyl)ethyl]propionamide involves the acylation of the parent amine, 1-(4-bromophenyl)ethanamine (B1329632), with a propionylating agent. A standard and efficient method is the reaction of the amine with propionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.org

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) at a low temperature to control the reactivity of the acid chloride. A tertiary amine, like triethylamine (B128534), is commonly used as the base. orgsyn.org The general procedure involves dissolving the 1-(4-bromophenyl)ethanamine and triethylamine in the solvent, followed by the slow addition of propionyl chloride. After the reaction is complete, an aqueous workup is performed to remove the triethylammonium (B8662869) chloride salt and any excess reagents, followed by purification of the product, typically by chromatography or recrystallization. orgsyn.org

General Reaction Scheme: (4-Bromophenyl)CH(CH₃)NH₂ + CH₃CH₂COCl --(Base)--> (4-Bromophenyl)CH(CH₃)NHC(O)CH₂CH₃ + Base·HCl

(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide

The synthesis of (R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide follows a similar synthetic logic to the propionamide (B166681) derivative. The chiral amine, (R)-1-(4-bromophenyl)ethanamine, is acylated with methoxyacetyl chloride.

The reaction conditions are analogous to those used for the synthesis of other amides: an aprotic solvent, a non-nucleophilic base (e.g., triethylamine or pyridine), and controlled temperature. The nucleophilic amine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride, leading to the formation of the amide bond and the elimination of HCl, which is scavenged by the base. The preservation of the stereochemical integrity at the chiral center is a key consideration in this synthesis.

General Reaction Scheme: (R)-(4-Bromophenyl)CH(CH₃)NH₂ + CH₃OCH₂COCl --(Base)--> (R)-(4-Bromophenyl)CH(CH₃)NHC(O)CH₂OCH₃ + Base·HCl

Benzonih.govorganic-chemistry.orgimidazo[2,1-b]thiazole Derivatives Containing N-(4-bromophenyl)acetamide Scaffold

The synthesis of more complex derivatives can be achieved by first preparing a functionalized scaffold that is then coupled to a bromoaniline derivative. For the synthesis of benzo nih.govorganic-chemistry.orgimidazo[2,1-b]thiazole derivatives with an N-(4-bromophenyl)acetamide scaffold, a multi-step approach is employed. mdpi.com

One reported synthesis involves the preparation of 2-(benzo nih.govorganic-chemistry.orgimidazo[2,1-b]thiazol-3-yl)acetic acid as a key intermediate. mdpi.com This intermediate is then coupled with 4-bromoaniline (B143363) using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), in a solvent like dimethylformamide (DMF). mdpi.com This method creates an N-(4-bromophenyl)acetamide linkage to the pre-formed benzo nih.govorganic-chemistry.orgimidazo[2,1-b]thiazole core. While the reported example uses 4-bromoaniline, a similar strategy could be adapted for 1-(4-bromophenyl)ethanamine to generate a derivative more closely related to the parent compound of this article.

StepDescriptionKey Reagents
1Synthesis of 2-(Benzo nih.govorganic-chemistry.orgimidazo[2,1-b]thiazol-3-yl)acetic acid1H-benzo[d]imidazole-2-thiol, ethyl 4-chloro-3-oxobutanoate, H₂SO₄, NaOH. mdpi.com
2Amide Coupling2-(Benzo nih.govorganic-chemistry.orgimidazo[2,1-b]thiazol-3-yl)acetic acid, 4-bromoaniline, EDCI, HOBt, DMF. mdpi.com

Thiourea (B124793) Derivatives with Bromophenyl Acetamide Substructures

Thiourea derivatives are valuable in medicinal chemistry and can be synthesized from the corresponding amine precursors. To generate thiourea derivatives related to this compound, the primary amine (R)-1-(4-bromophenyl)ethanamine serves as the key starting material.

A common and straightforward method for the synthesis of unsymmetrical thioureas is the reaction of a primary amine with an isothiocyanate. researchgate.net Therefore, (R)-1-(4-bromophenyl)ethanamine can be reacted with various aryl or alkyl isothiocyanates (R-N=C=S) to yield the corresponding N,N'-disubstituted thiourea derivatives. researchgate.net This reaction typically proceeds in a solvent like dichloromethane or ethanol at room temperature or with gentle heating. researchgate.netanalis.com.my

Another approach involves the in-situ generation of an acyl isothiocyanate from an acyl chloride (e.g., benzoyl chloride) and a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate), which then reacts with an amine like 4-bromoaniline to form an N-acyl, N'-aryl thiourea. nih.gov This method allows for the incorporation of a carbonyl group adjacent to the thiourea functionality.

MethodStarting MaterialsProduct Type
Reaction with Isothiocyanate(R)-1-(4-bromophenyl)ethanamine + R-NCSN-(1-(4-bromophenyl)ethyl)-N'-R-thiourea. researchgate.net
In-situ Acyl Isothiocyanate Formation4-Bromoaniline + R-COCl + NH₄SCNN-Acyl-N'-(4-bromophenyl)thiourea. nih.gov

Oxalamide Derivatives

The derivatization of the core this compound structure can be achieved by modifying the acetyl group. The synthesis of related oxalamide derivatives involves the reaction of the parent amine, (R)-1-(4-bromophenyl)ethan-1-amine, with a derivative of oxalic acid. A common laboratory method for synthesizing N,N'-disubstituted oxalamides is the reaction of a primary or secondary amine with oxalyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. researchgate.net Alternatively, reacting the amine with ethyl oxalyl chloride would yield an ethyl oxamate, which can then be reacted with another amine to produce an unsymmetrical oxalamide.

Research into the biological activities of oxalamide derivatives has revealed potential therapeutic applications. For instance, a study on N,N'-bis(substituted phenyl)oxalamides, synthesized by treating various aniline (B41778) derivatives with oxalyl chloride, evaluated their antioxidant and anticancer properties. researchgate.net The antioxidant activity was assessed using a DPPH radical scavenging assay. Findings from this research indicated that compounds with bromo substitutions, such as N,N'-bis(3-bromophenyl)oxalamide and N,N'-bis(4-bromophenyl)oxalamide, exhibited significant antioxidant properties, comparable to the standard butylated hydroxyanisole (BHA). researchgate.net Other studies have noted the anti-inflammatory activity of certain new N,N'-oxamides. nih.gov While these specific compounds did not show significant anticancer activity against the tested cell lines, their antioxidant potential suggests a valuable direction for derivatization studies. researchgate.net

Table 1: Antioxidant Activity of Substituted Oxalamide Derivatives

This table presents data for compounds structurally related to potential oxalamide derivatives of this compound, illustrating the antioxidant potential of this chemical class.

Compound % DPPH Radical Scavenging Activity
N,N'-bis(3-bromophenyl)oxalamide 79.8 ± 0.98
N,N'-bis(4-bromophenyl)oxalamide 78.4 ± 0.87
Butylated hydroxyanisole (Standard) 84.2 ± 0.54

Source: Adapted from research on the biological screening of synthesized oxalamide derivatives. researchgate.net

Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives of the core structure have been synthesized and evaluated for a range of biological activities, including anticancer, anti-inflammatory, and antitubercular effects. nih.govnih.gov The general synthesis for these compounds involves the reaction of the parent amine, such as (R)-1-(4-bromophenyl)ethan-1-amine, with a substituted phenoxyacetic acid or its more reactive acid chloride derivative. One study utilized a multi-step Leuckart synthetic pathway to produce a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.gov

A notable area of investigation for this class of compounds is in the development of new antitubercular agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed and synthesized to target Mycobacterium tuberculosis. nih.govresearchgate.net The synthesis involved reacting various substituted anilines with 2-(3-fluoro-4-nitrophenoxy)acetyl chloride. Among the synthesized compounds was N-(4-bromophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide, a direct analogue of the subject compound. researchgate.net This series of compounds was tested in vitro for activity against M. tuberculosis H37Rv. Several derivatives showed potent activity. nih.gov

Table 2: Antitubercular Activity of Selected Phenoxyacetamide Derivatives

Compound Substituent on N-phenyl ring MIC (µg/mL) against M. tuberculosis H37Rv
3i 4-Bromo 16
3c 4-Bromo, 2-Fluoro 16
3d 4-Chloro, 3-(Trifluoromethyl) 8
3f 2,4-Dimethoxy 64
3n 4-Bromo, 2-Chloro 16
3m 2-Nitro 4

Source: Adapted from research on the synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. nih.govnih.govresearchgate.net

Hydroxyacetamide Derivatives

Hydroxyacetamide derivatives represent another class of compounds accessible from the (R)-1-(4-bromophenyl)ethan-1-amine core. The synthesis of N-substituted-2-hydroxyacetamides can be accomplished by coupling the parent amine with glycolic acid using a standard peptide coupling agent, or by reacting the amine with a more reactive derivative such as acetoxyacetyl chloride, followed by a hydrolysis step to remove the acetyl protecting group.

This chemical scaffold has been investigated for its potential as an anticancer agent. researchgate.net Hydroxyacetamide derivatives have been designed and synthesized as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in cancer pathogenesis. researchgate.net Research has shown that certain hydroxyacetamides exhibit cytotoxic and genotoxic activity against cancer cell lines. researchgate.net For example, a series of synthesized hydroxyacetamide derivatives were evaluated for cytotoxicity using the brine shrimp lethality assay, where they showed positive results. researchgate.net Further studies using an Allium cepa assay demonstrated that these compounds could induce chromosomal aberrations in mitosis, indicating genotoxic potential. researchgate.net These findings suggest that converting this compound into a hydroxyacetamide derivative could yield compounds with valuable antiproliferative properties.

Evaluation of Chemical Structure-Activity Relationships in Research

The evaluation of structure-activity relationships (SAR) for derivatives based on the this compound scaffold provides critical insights for designing more potent and selective therapeutic agents. Analysis of the various derivative classes reveals key trends.

For Phenoxyacetamide Derivatives , research on antitubercular agents highlights the significant impact of substituents on the N-phenyl ring. nih.govresearchgate.net The data shows that electron-withdrawing groups are often favorable for activity. For instance, the derivative with a 2-nitro group (compound 3m) was the most potent in its series, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov Halogenation on the N-phenyl ring also yields compounds with good activity; derivatives with 4-bromo (3i), 4-bromo-2-fluoro (3c), and 4-bromo-2-chloro (3n) substitutions all displayed an MIC of 16 µg/mL. nih.gov This suggests that the position and electronegativity of the substituent are crucial factors. In other studies on phenoxyacetamides, halogen and nitro group substitutions were also found to enhance anticancer and anti-inflammatory activities. nih.govnih.gov

For Oxalamide Derivatives , SAR studies have indicated that bromo-substitutions on the phenyl rings can confer significant antioxidant activity. researchgate.net Specifically, N,N'-bis(3-bromophenyl)oxalamide and N,N'-bis(4-bromophenyl)oxalamide showed potent DPPH radical scavenging effects, suggesting that the presence and position of the bromine atom are important for this biological function. researchgate.net

The replacement of the acetyl group with a Hydroxyacetamide moiety introduces a functionality that is a key pharmacophore in many histone deacetylase (HDAC) inhibitors. researchgate.net The activity of these compounds is often dependent on the ability of the hydroxamic acid or hydroxyamide group to chelate the zinc ion in the active site of the enzyme. Therefore, the presence of this group is a primary determinant of the HDAC inhibitory activity observed in related research. researchgate.net

Applications in Chemical Synthesis Research and Development

Role as Chiral Building Block in Asymmetric Synthesis

The defining feature of (R)-N-(1-(4-Bromophenyl)ethyl)acetamide is its chirality, which allows it to serve as a foundational element in asymmetric synthesis. This process aims to create new chiral molecules with a high degree of stereochemical control, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where different enantiomers can exhibit vastly different effects. nih.gov

The stereoselective synthesis of enantiomerically pure forms of N-[1-(4-bromophenyl)ethyl]acetamide is a significant area of research, as different stereoisomers often display distinct biological activities. smolecule.com Catalytic asymmetric synthesis methods have proven particularly effective in producing these enantiomerically pure acetamide (B32628) derivatives. smolecule.com

One of the key applications of this compound is as a chiral ligand in asymmetric hydrogenation reactions. smolecule.com In this role, it coordinates to a metal catalyst, thereby creating a chiral environment that directs the hydrogenation of a prochiral substrate to selectively produce one enantiomer over the other. smolecule.com The development of such chiral ligands is crucial for advancing enantioselective transformations. scilit.com

The utility of chiral building blocks like this compound is underscored by the broader context of asymmetric synthesis, which has seen remarkable progress in recent decades. The synthesis of enantiomerically pure molecules often relies on the use of chiral substrates or auxiliaries to control the stereochemical outcome of a reaction.

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the multi-step synthesis of more complex and often biologically active molecules. smolecule.com Its structure provides a scaffold that can be elaborated upon through various chemical transformations, allowing for the construction of intricate molecular frameworks.

The presence of the bromophenyl group offers a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to a diverse range of derivatives. The acetamide moiety can also be modified, for example, through hydrolysis to the corresponding amine, which can then participate in further reactions.

While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented in readily available literature, its potential as a precursor is evident from the synthesis of related structures. For instance, various N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized, demonstrating the feasibility of building upon the N-phenylacetamide core to create compounds with potential antibacterial and nematicidal activities. nih.gov The synthesis of chiral active pharmaceutical ingredients (APIs) and their advanced intermediates often relies on chiral building blocks like the title compound. nih.gov The Leuckart synthetic pathway has been utilized to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, highlighting the utility of the 1-phenylethylamine (B125046) scaffold in generating new chemical entities with potential therapeutic applications. researchgate.net

Development of New Synthetic Methodologies Utilizing the Compound's Functional Groups

The functional groups present in this compound, namely the bromoaryl group and the acetamide linkage, are amenable to a variety of chemical transformations. This has led to the development and application of new synthetic methodologies that leverage the reactivity of these groups.

The bromine atom on the phenyl ring is particularly useful for participating in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org A prime example is the Suzuki-Miyaura cross-coupling reaction, which has been successfully employed to arylate N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound. mdpi.com This demonstrates a robust method for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.

Below is a table summarizing the application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of a related N-(4-bromophenyl)amide derivative.

Aryl Boronic AcidProductYield (%)
Phenylboronic acidN-(biphenyl-4-yl)furan-2-carboxamide83
4-Methylphenylboronic acidN-(4'-methylbiphenyl-4-yl)furan-2-carboxamide75
4-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide72
4-Chlorophenylboronic acidN-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide65
Thiophene-2-boronic acidN-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide58
Furan-2-boronic acidN-(4-(furan-2-yl)phenyl)furan-2-carboxamide55
Pyridine-3-boronic acidN-(4-(pyridin-3-yl)phenyl)furan-2-carboxamide48
N-methylpyrrole-2-boronic acidN-(4-(1-methyl-1H-pyrrol-2-yl)phenyl)furan-2-carboxamide45
3-Nitrophenylboronic acidN-(3'-nitrobiphenyl-4-yl)furan-2-carboxamide43

Data adapted from a study on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides. mdpi.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions of aryl halides are well-established and could be applied to this compound. These include the Heck reaction for the vinylation of the aryl ring and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The development of methodologies for the cross-coupling of aryl mesylates, derivatives of phenols, further expands the toolkit available for modifying such aromatic systems. rsc.org

The acetamide functional group also offers opportunities for synthetic manipulation. For instance, acylation reactions can modify the acetamide group, and reduction reactions can convert the compound into secondary amines or alcohols, opening up pathways to new derivatives. smolecule.com The development of novel chiral catalysts is another area where this compound could be utilized, for example, by serving as a precursor for chiral phosphine (B1218219) ligands. scilit.com

Future Directions and Emerging Research Avenues

Exploration of Novel Asymmetric Synthesis Strategies

The stereoselective synthesis of single enantiomers like (R)-N-(1-(4-Bromophenyl)ethyl)acetamide is crucial, as different stereoisomers often exhibit distinct biological activities. smolecule.com Future research will likely focus on developing more efficient and selective methods for its synthesis.

Catalytic Asymmetric Synthesis: Current research highlights the success of catalytic asymmetric synthesis for producing enantiomerically pure acetamide (B32628) derivatives. smolecule.com Future explorations could involve the use of novel chiral catalysts, such as bifunctional organocatalysts, which can cooperatively activate both the nucleophile and electrophile to achieve high enantioselectivity in the formation of amides. The development of new metal-ligand complexes that can facilitate the asymmetric amidation of 1-(4-bromophenyl)ethanamine (B1329632) or the asymmetric hydrogenation of a suitable precursor will also be a significant area of focus.

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymatic kinetic resolution, using enzymes like lipases, could be employed to selectively acylate one enantiomer of a racemic mixture of 1-(4-bromophenyl)ethanamine, leaving the other enantiomer unreacted. This method can provide access to both (R) and (S) enantiomers with high optical purity. Research in this area would involve screening various enzymes and optimizing reaction conditions to achieve high conversion and enantiomeric excess.

Synthesis StrategyPotential AdvantageResearch Focus
Organocatalysis Metal-free, milder reaction conditionsDesign of novel bifunctional catalysts
Metal Catalysis High efficiency and turnover numbersDevelopment of new chiral ligands
Biocatalysis High enantioselectivity, green approachScreening for optimal enzymes and conditions

Advanced Computational Modeling for Property Prediction

Computational chemistry is an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. mdpi.com By developing QSAR models for a series of related acetamide derivatives, it would be possible to predict the potential biological activities of this compound, such as its potential as an anticancer or antimicrobial agent. smolecule.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target. chemrxiv.orgrsc.orgfrontiersin.org Simulating the interaction of this compound with potential protein targets can help in understanding its binding mode and affinity, which is crucial for drug design. smolecule.comnih.gov

Computational MethodPredicted PropertiesPotential Application
QSAR Biological activity (e.g., anticancer, antimicrobial)Prioritizing compounds for experimental screening
Molecular Docking Binding affinity and mode to protein targetsTarget identification and lead optimization
MD Simulations Conformational dynamics, solvation propertiesUnderstanding mechanism of action

Development of New Derivatization Pathways for Chemical Biology Probes

To investigate the biological roles and targets of this compound, it is essential to develop chemical biology probes. This involves chemically modifying the parent compound to introduce reporter tags or reactive groups without significantly altering its biological activity.

Photoaffinity Labeling: A powerful technique for identifying the protein targets of a small molecule is photoaffinity labeling. nih.govnih.govcreative-biolabs.com This would involve synthesizing a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry). nih.gov Upon irradiation with UV light, the probe will covalently bind to its interacting proteins, which can then be identified using mass spectrometry.

Fluorophore Conjugation: Attaching a fluorescent tag to this compound would allow for the visualization of its subcellular localization and trafficking within living cells using fluorescence microscopy. The derivatization strategy would need to be carefully designed to ensure that the fluorophore does not interfere with the compound's biological activity.

Probe TypeFunctionKey Features
Photoaffinity Probe Covalently labels interacting proteins for identificationPhotoreactive group and a reporter tag
Fluorescent Probe Enables visualization of cellular distributionConjugated fluorophore
Biotinylated Probe Facilitates affinity purification of binding partnersCovalently attached biotin moiety

Green Chemistry Approaches in Synthesis and Resolution

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should focus on developing more sustainable synthetic and resolution methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in the synthesis of various organic compounds, including acetamides. jchps.comresearchgate.netnih.govnih.gov Applying microwave-assisted synthesis to the acylation of 1-(4-bromophenyl)ethanamine could lead to a more energy-efficient and faster production of the target compound.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Investigating the use of greener solvents, such as water, ethanol (B145695), or bio-based solvents, for the synthesis and resolution of this compound would significantly reduce the environmental footprint of the process. mdpi.com Biocatalytic resolutions, as mentioned earlier, are often performed in aqueous media, making them an inherently greener approach.

Green Chemistry ApproachBenefitExample Application
Microwave Synthesis Faster reaction times, higher yields, reduced energy consumptionAcylation of 1-(4-bromophenyl)ethanamine
Biocatalysis Use of renewable catalysts, mild reaction conditionsEnzymatic kinetic resolution in aqueous buffer
Green Solvents Reduced toxicity and environmental impactPerforming synthesis in ethanol or water
Ultrasound-Assisted Synthesis Enhanced yields and reduced reaction timesSynthesis of N-[1-(4-bromophenyl)ethyl]acetamide smolecule.com

Q & A

Q. What are the optimal synthetic routes for (R)-N-(1-(4-Bromophenyl)ethyl)acetamide, and how can reaction yields be improved?

The synthesis of this compound typically involves enantioselective methods such as chiral resolution or asymmetric catalysis. For example, General Procedure I () employs flash column chromatography (20% acetone in hexanes) to purify intermediates, achieving 87% enantiomeric excess (ee). To improve yields:

  • Optimize stoichiometry of bromophenyl precursors and acetylating agents.
  • Use chiral auxiliaries or catalysts to enhance stereochemical control.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key characterization techniques include:

  • 1H/13C NMR : Assign peaks to confirm the acetamide group (δ ~2.0 ppm for CH3) and bromophenyl substituents (aromatic protons at δ 7.2–7.6 ppm) ().
  • HPLC with chiral columns : Resolve enantiomers (e.g., retention times of 7.19 min and 6.00 min for major/minor enantiomers) ().
  • HRMS (ESI-TOF) : Verify molecular formula (e.g., C21H19BrN3O+ [M + H]+) ().

Q. How should this compound be stored to ensure stability?

  • Store in airtight, corrosion-resistant containers at –20°C to prevent degradation ().
  • Protect from moisture and light using amber glassware.
  • Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .

Advanced Research Questions

Q. How does polymorphism influence the reactivity and crystallinity of this compound?

A new polymorph of N-(4-Bromophenyl)acetamide () was characterized via single-crystal X-ray diffraction (R factor = 0.038). Polymorphs can affect:

  • Solubility : Different crystal packing alters dissolution rates.
  • Bioavailability : Metastable forms may enhance pharmacological activity.
  • Thermal stability : DSC/TGA can identify melting points (e.g., 190–192°C for related structures) ().
    Methodology: Screen solvents for recrystallization and analyze lattice parameters using SC-XRD .

Q. What strategies enable enantioselective synthesis of the (R)-enantiomer with >95% ee?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients.
  • Asymmetric catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) for C–N bond formation.
  • Kinetic resolution : Exploit differential reaction rates of enantiomers using enzymes (e.g., lipases) (). Validate ee via polarimetry ([α]D20 = +80.3 in CHCl3) .

Q. How can researchers investigate this compound’s interactions with biological targets (e.g., opioid receptors)?

  • Molecular docking : Model interactions with µ-opioid receptors using software like AutoDock Vina.
  • In vitro assays : Measure binding affinity via competitive displacement of [3H]-naloxone in HEK-293 cells.
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS.
    Note: Structural analogs like brorphine () suggest potential activity at opioid receptors, warranting SAR studies .

Q. What protocols validate analytical methods for quantifying trace impurities?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze degradation products via UPLC-PDA.
  • Limit of detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) for impurities like unreacted 4-bromophenyl precursors.
  • Cross-validation : Compare results from HPLC, NMR, and MS to ensure reproducibility (). Reference standards (e.g., N-(4-Bromophenyl)acetamide) should meet ≥98% purity criteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(1-(4-Bromophenyl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(R)-N-(1-(4-Bromophenyl)ethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.